N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-benzothiophene-2-carboxamide
Description
This compound is a benzothiophene-based carboxamide derivative featuring a methoxy-substituted ethylamine side chain attached to a 2-methylphenyl group.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-13-7-3-5-9-15(13)16(22-2)12-20-19(21)18-11-14-8-4-6-10-17(14)23-18/h3-11,16H,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOHFDDUYBRSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC3=CC=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and the subsequent functionalization of the molecule. One common synthetic route involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-phenylthiophene, under palladium-catalyzed conditions.
Introduction of Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.
Attachment of Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using toluene and a suitable alkylating agent.
Formation of Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative, such as an acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.
Comparison with Similar Compounds
Core Heterocycle Modifications
a. Benzothiophene vs. Thiophene/Thiazole/Isoxazole Systems
- Methyl 2-(thiophene-2-carboxamido)benzoate (): Replaces benzothiophene with thiophene, reducing aromaticity and rigidity.
- Isoxazole/Thiazole Derivatives (): Compounds like 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[ethyl(2-methylphenyl)amino]ethyl]-3-pyridinecarboxamide introduce nitrogen/oxygen heteroatoms, altering electronic properties. Isoxazole’s electron-withdrawing nature contrasts with benzothiophene’s electron-rich system, affecting reactivity and target selectivity .
Side Chain Variations
a. Methoxyethyl vs. Ethylaminoethyl Groups
- N-[2-[ethyl(2-methylphenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (): The ethylaminoethyl side chain introduces basic nitrogen, enhancing water solubility but increasing susceptibility to metabolic oxidation compared to the methoxyethyl group in the target compound .
- N-[2-Methoxy-2-(4-methoxyphenyl)ethyl]cinnamide (): Shares the methoxyethyl motif but replaces benzothiophene with a cinnamide scaffold. The 4-methoxyphenyl group may improve metabolic stability over the 2-methylphenyl group due to reduced steric hindrance .
Amide Linkage Modifications
- N-[(2-oxo-2H-1-benzopyran-3-yl)carboxyl]phenethylamide (): Substitutes benzothiophene with a coumarin (benzopyran) core. The lactone ring in coumarin introduces rigidity and hydrogen-bonding capacity, which may enhance binding to serine protease targets compared to the more flexible benzothiophene system .
Structural Data and Pharmacological Implications
Table 1: Key Structural Parameters
| Compound | Core Structure | Side Chain | Planarity (Key Torsion Angles) | Bond Lengths (Å) |
|---|---|---|---|---|
| Target Compound | Benzothiophene | 2-methoxy-2-(2-methylphenyl)ethyl | Not reported | C=O: ~1.22 (estimated) |
| Methyl 2-(thiophene-2-carboxamido)benzoate | Thiophene | Methyl anthranilate | C4–C5–N1–C6: 179.6°; planar | C5–O1: 1.226; C12–O2: 1.211 |
| N-[2-Methoxy-2-(4-methoxyphenyl)ethyl]cinnamide | Cinnamide | 2-methoxy-2-(4-methoxyphenyl)ethyl | Not reported | C=O: ~1.22 (estimated) |
Electronic and Steric Effects
- The benzothiophene’s sulfur atom may participate in hydrophobic interactions or sulfur-π bonding, absent in oxadiazole or isoxazole derivatives .
Biological Activity
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant research findings.
The synthesis of this compound typically involves the condensation of benzo[b]thiophene-2-carboxylic acid with 2-methoxy-2-(2-methylphenyl)ethylamine. The reaction is facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond effectively.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit notable anticancer properties. A study demonstrated that derivatives of benzothiophene show cytotoxic activity against various cancer cell lines, suggesting potential applications in cancer therapy .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Mechanistic studies suggest that it may inhibit specific kinases involved in inflammatory pathways, thus reducing the production of pro-inflammatory cytokines .
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial activity against a range of bacterial strains. It was found to be particularly effective against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition: The compound can inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression .
- Receptor Interaction: It may bind to various receptors involved in cell signaling pathways, modulating their activity and leading to downstream effects on cell growth and inflammation .
4. Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- A study investigated its effect on prostate cancer cells, showing a significant reduction in cell viability and induction of apoptosis at micromolar concentrations.
- Another case study focused on its use as an anti-inflammatory agent in murine models, where it reduced swelling and pain associated with induced inflammation.
5.
This compound represents a promising candidate for further research in the fields of oncology and inflammation. Its diverse biological activities, coupled with a well-defined mechanism of action, underscore its potential utility in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
